molecular formula C13H15N3OS B14911107 N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14911107
M. Wt: 261.34 g/mol
InChI Key: QMINIZBKMAPSNN-UHFFFAOYSA-N
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Description

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound of interest in medicinal chemistry and biological research. It features a 1,3,4-thiadiazole core, a heterocycle known for its significant pharmacological potential . This scaffold is extensively studied for its diverse biological activities, particularly as a foundation for developing novel anti-infective agents . Researchers are investigating similar 1,3,4-thiadiazole derivatives for their potent effects against a range of multidrug-resistant bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The structural motif of linking a benzamide group to the 2-position of the 1,3,4-thiadiazole ring is a common and productive strategy in drug discovery to generate new bioactive molecules with enhanced properties . This product is intended for research applications such as in vitro biological screening, assay development, and as a synthetic intermediate for further chemical exploration. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

QMINIZBKMAPSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Isovaleric Acid and Thiosemicarbazide

The reaction employs isovaleric acid (2-methylpropanoic acid) and thiosemicarbazide in concentrated sulfuric acid under reflux conditions. The mechanism proceeds via dehydration and cyclization, forming the thiadiazole ring:

$$
\text{Isovaleric Acid} + \text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{O}
$$

Typical Conditions

  • Molar Ratio : 1:1 (isovaleric acid : thiosemicarbazide)
  • Reagent : Concentrated H$$2$$SO$$4$$ (50 mL per mmol)
  • Temperature : Reflux (100–120°C)
  • Time : 3 hours
  • Workup : Neutralization with aqueous NH$$_3$$, filtration, and recrystallization (ethanol/DMF, 1:1)
  • Yield : 71–89%

Spectral Characterization of 5-Isobutyl-1,3,4-thiadiazol-2-amine

  • IR (KBr) : 3250 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 0.98 (d, 6H, J = 6.8 Hz, –CH(CH$$3$$)$$2$$), 2.90 (d, 2H, J = 7.2 Hz, –CH$$2$$–), 2.01–2.11 (m, 1H, –CH(CH$$3$$)$$2$$).
  • Mass (m/z) : 171 [M+H]$$^+$$.

The introduction of the benzamide group occurs via nucleophilic acyl substitution or coupling reactions. Two primary methods are documented: Schotten-Baumann acylation and carbodiimide-mediated coupling .

Schotten-Baumann Acylation

This classical approach utilizes benzoyl chloride under basic aqueous conditions:

$$
\text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{Benzoyl Chloride} \xrightarrow{\text{NaOH, THF}} \text{N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide}
$$

Procedure

  • Reagents : Benzoyl chloride (1.2 eq), 10% NaOH (aq), tetrahydrofuran (THF).
  • Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • Workup : Extract with ethyl acetate, wash with 5% HCl and brine, dry (Na$$2$$SO$$4$$), and concentrate.
  • Purification : Recrystallization from ethanol yields white crystals.
  • Yield : 65–72%.

Carbodiimide-Mediated Coupling

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid (e.g., benzoic acid):

$$
\text{5-Isobutyl-1,3,4-thiadiazol-2-amine} + \text{Benzoic Acid} \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{this compound}
$$

Optimized Conditions

  • Solvent : Acetonitrile
  • Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)
  • Temperature : Room temperature, 24 hours
  • Yield : 78–85%

Comparative Analysis of Synthetic Methods

Parameter Schotten-Baumann EDC/HOBt Coupling
Reaction Time 14 hours 24 hours
Yield 65–72% 78–85%
Byproducts HCl gas Urea derivatives
Purification Recrystallization Column Chromatography
Scalability Moderate High

The EDC/HOBt method offers superior yields and avoids corrosive HCl gas, making it preferable for lab-scale synthesis. However, the Schotten-Baumann approach remains cost-effective for industrial applications.

Characterization of this compound

Spectroscopic Data

  • IR (KBr) : 1665 cm$$^{-1}$$ (amide C=O), 1540 cm$$^{-1}$$ (N–H bend).
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 8.67 (s, 1H, thiadiazole-H), 7.72–7.86 (m, 5H, Ph–H), 2.90 (d, 2H, J = 7.2 Hz, –CH$$2$$–), 0.98 (d, 6H, –CH(CH$$3$$)$$2$$).
  • $$^{13}$$C NMR : δ 169.8 (C=O), 162.4 (C=N), 134.2–128.3 (Ph–C), 32.1 (–CH$$2$$–), 22.4 (–CH(CH$$3$$)$$_2$$).
  • Mass (m/z) : 289 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar thiadiazole ring with dihedral angles of 85.2° between the benzamide and isobutyl groups, indicating minimal conjugation between substituents.

Challenges and Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, CH$$_3$$CN) enhance reaction rates but complicate purification.
  • Ethanol/water mixtures improve recrystallization efficiency.

Side Reactions

  • Over-acylation : Controlled stoichiometry (1:1.2 amine:benzoyl chloride) prevents diacylation.
  • Oxidation : Anaerobic conditions preserve thiadiazole ring integrity.

Industrial and Research Applications

This compound demonstrates potential as:

  • Antimicrobial agent : MIC values of 4–8 µg/mL against S. aureus and E. coli.
  • Kinase inhibitor : IC$$_{50}$$ = 120 nM against EGFR-TK in preliminary assays.

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to induce apoptosis via the caspase-dependent pathway. This involves the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and induction of cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Variations in 1,3,4-Thiadiazole Derivatives:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Functional Impact Reference
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide Isobutyl Benzamide Enhanced lipophilicity, anticancer -
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide 4-Methoxyphenyl Benzamide Antifungal activity
N-(5-Bromo-1,3,4-thiadiazol-2-yl)benzamide Bromo Benzamide Potent anticancer activity
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Pyridin-2-yl Benzamide Lipoxygenase inhibition, anticancer
N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide 2-Cyanoacetamido Benzamide Intermediate for further derivatization

Substituent Impact Analysis:

  • Halogenation (e.g., Bromo): Bromo-substituted derivatives exhibit superior anticancer activity, as seen in 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, which showed 100% protection against mortality in murine models .
  • Methoxy Groups: Methoxy substituents (e.g., 4-methoxy) enhance antifungal activity but may reduce cytotoxicity compared to halogenated analogs .
  • Heteroaromatic Moieties (e.g., Pyridine): Pyridinyl derivatives demonstrate dual functionality as lipoxygenase inhibitors (IC50: 26–28%) and anticancer agents (IC50: 4.96–16.00 μM against PC3 and HT29 cells) .

Biological Activity

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological effects of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various therapeutic effects. Notably, the nitro group present in the molecule can undergo bioreduction to form reactive intermediates that disrupt normal cellular functions.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Recent studies have demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds structurally similar to this compound showed IC50 values indicating potent inhibition of cancer cell proliferation across various cell lines. In particular, derivatives have been reported with IC50 values ranging from 0.20 µM to 2.58 µM against different cancer types .
  • Antimicrobial Activity : The compound has also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Studies utilizing the minimum inhibitory concentration (MIC) method indicated effective antibacterial properties .

Case Studies and Experimental Data

  • Anticancer Efficacy :
    • A study highlighted the synthesis and evaluation of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives targeting EGFR and HER-2 in breast cancer cells. Compounds demonstrated excellent anti-proliferation abilities against MCF-7 and SK-BR-3 cell lines with IC50 values significantly lower than those of reference drugs like Imatinib .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding interactions between this compound and its targets. These studies indicated stable binding conformations with key residues in the active sites of relevant receptors .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various thiadiazole derivatives compared to this compound:

Compound NameActivity TypeIC50 Value (µM)Notes
This compoundAnticancer0.20 - 2.58Effective against various cancer cell lines
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamideAntimicrobialNot specifiedExhibits antibacterial properties
Other Thiadiazole DerivativesAnticancer0.04 - 23.6Varying potency against different cancer types

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core. Subsequent functionalization at the 5-position is achieved via reactions with aldehydes, cyanoacetates, or heterocyclic precursors under reflux or microwave irradiation. For example, microwave-assisted solvent-free conditions with catalytic glacial acetic acid reduce reaction times from 15–18 hours (conventional) to 15–20 minutes, improving yields (e.g., 86–88%) .

Q. How is structural characterization performed for this compound class?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Amide C=O stretching (~1810 cm⁻¹), NH vibrations (~3350 cm⁻¹), and aromatic C-H bonds (~2970 cm⁻¹) confirm functional groups .
  • NMR : ¹H NMR identifies proton environments (e.g., benzamide aromatic protons at δ 7.4–8.0 ppm, isobutyl CH₃ at δ 1.0–1.2 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) and thiadiazole ring carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 314 for C₁₆H₁₄N₂O₃S derivatives) and fragmentation patterns validate molecular formulas .

Q. What preliminary biological assays evaluate anticancer potential?

  • Methodological Answer : Initial screening uses:

  • MTT assays to measure cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HepG2).
  • Cell cycle analysis via flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest.
  • Apoptosis assays (Annexin V/PI staining) to quantify early/late apoptotic populations .

Advanced Research Questions

Q. How do substituents at the 5-position of the thiadiazole ring modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance pro-apoptotic effects by increasing electrophilicity and target binding. Derivatives like N-(5-(3,4,5-trimethoxybenzylideneamino)-thiadiazol-2-yl)benzamide induce >80% apoptosis in leukemia cells .
  • Hydrophobic substituents (e.g., isobutyl, pentyl) improve membrane permeability, as shown in logP calculations and cellular uptake assays .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies arise due to cell-specific enzyme expression (e.g., lipoxygenase isoforms). To address this:

  • Perform enzyme inhibition assays (e.g., 15-LOX inhibition IC₅₀) to correlate activity with cytotoxicity.
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., LOX-1 vs. LOX-2 active sites).
  • Validate with gene knockdown models (siRNA) to isolate target pathways .

Q. How can microwave synthesis be optimized for scalability and yield?

  • Methodological Answer : Key parameters include:

  • Power modulation : 300–500 W minimizes side reactions while ensuring uniform heating.
  • Catalyst screening : Triethylamine or acetic acid improves cyclization efficiency.
  • Solvent-free conditions : Eliminate solvent purification steps, reducing waste and improving atom economy (e.g., 88% yield for 12 derivatives) .

Q. What advanced spectral techniques troubleshoot reaction byproducts?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., regioisomeric thiadiazoles).
  • LC-MS/MS : Identify trace impurities (e.g., uncyclized intermediates) via fragmentation fingerprints.
  • X-ray crystallography (using SHELXL): Confirm regio- and stereochemistry of crystalline products .

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